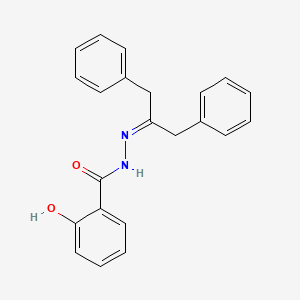
N-(1,3-diphenylpropan-2-ylideneamino)-2-hydroxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-diphenylpropan-2-ylideneamino)-2-hydroxybenzamide is an aromatic compound.
Applications De Recherche Scientifique
Synthesis and Photophysical Properties
N-(1,3-diphenylpropan-2-ylideneamino)-2-hydroxybenzamide and related compounds have been explored in various scientific research applications, primarily in the field of organic chemistry and pharmacology. One study reported the novel synthesis of a related compound, demonstrating its structure and photophysical properties, which could have implications in materials science and photonic applications (Zonouzi et al., 2014).
Antimicrobial Properties
A significant area of research has been the exploration of these compounds' antimicrobial properties. For instance, certain N-hydroxybenzamide derivatives exhibited bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating potential for developing new antibacterial agents (Zadrazilova et al., 2015).
Antiprotozoal Activity
These compounds have also been studied for their antiprotozoal activity. Research has demonstrated that certain derivatives are effective against protozoal parasites such as Trypanosoma brucei and Plasmodium falciparum, suggesting potential applications in treating diseases like human African trypanosomiasis and malaria (Martínez et al., 2014).
Corrosion Inhibition
Another interesting application is in the field of materials science, specifically as corrosion inhibitors. Certain Schiff base compounds related to this compound have been investigated for their effectiveness in inhibiting corrosion, which could be beneficial in industrial applications (Leçe et al., 2008).
Dye Synthesis and Color Determination
In the textile and dyeing industry, these compounds have been utilized in the synthesis of dyes. Studies have explored their use in producing azo-stilbene dyes, analyzing their color properties and potential applications in coloring fabrics (Grad et al., 2013).
Anticancer Research
There's also a growing body of research focusing on the anticancer potential of these compounds. Studies have synthesized various derivatives and evaluated their efficacy against cancer cell lines, suggesting a promising avenue for developing new anticancer drugs (Kumar et al., 2014).
Propriétés
Formule moléculaire |
C22H20N2O2 |
|---|---|
Poids moléculaire |
344.4 g/mol |
Nom IUPAC |
N-(1,3-diphenylpropan-2-ylideneamino)-2-hydroxybenzamide |
InChI |
InChI=1S/C22H20N2O2/c25-21-14-8-7-13-20(21)22(26)24-23-19(15-17-9-3-1-4-10-17)16-18-11-5-2-6-12-18/h1-14,25H,15-16H2,(H,24,26) |
Clé InChI |
QFVJHYPEYPPEOO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC(=NNC(=O)C2=CC=CC=C2O)CC3=CC=CC=C3 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


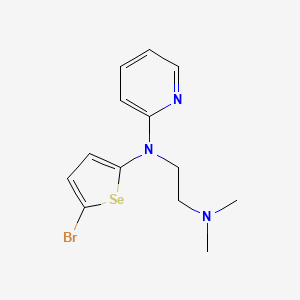
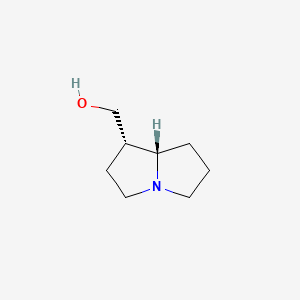
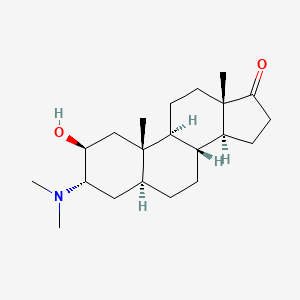
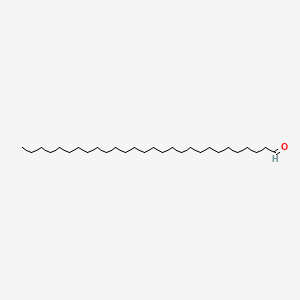


![2-[(2-Hydroxynaphthalen-1-yl)diazenyl]-5-[(4-sulfonatophenyl)diazenyl]benzene-1-sulfonate](/img/structure/B1229994.png)
![N-[2-(2-chlorophenoxy)ethyl]-2-(1H-indol-3-yl)-2-oxoacetamide](/img/structure/B1229995.png)

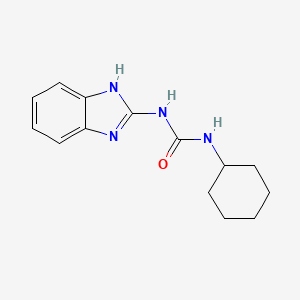
![3-[N-(2-Carboxyethyl)methylamino]-7-[N-ethyl(3-sulfonatopropyl)amino]phenoxazin-5-ium](/img/structure/B1229998.png)
![6-[[1-[(4-Fluorophenyl)methyl]-2-pyrrolyl]methylidene]-5-imino-7-thiazolo[3,2-a]pyrimidinone](/img/structure/B1230000.png)
![2-Hydroxy-5-[(4-methoxyphenyl)sulfamoyl]benzoic acid [2-[1-(3-bicyclo[2.2.1]heptanyl)ethylamino]-2-oxoethyl] ester](/img/structure/B1230002.png)
![4-(3,7,12-trihydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/structure/B1230003.png)
